molecular formula C18H20N2O3S2 B2848918 (Z)-5-(2-methoxybenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one CAS No. 681480-35-3

(Z)-5-(2-methoxybenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one

Cat. No.: B2848918
CAS No.: 681480-35-3
M. Wt: 376.49
InChI Key: XRUAKUBXSDOHMS-QINSGFPZSA-N
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Description

(Z)-5-(2-methoxybenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a synthetic chemical compound designed for research purposes, belonging to the class of rhodanine derivatives. These compounds are characterized by a (Z)-5-benzylidene-2-thioxothiazolidin-4-one core, which is known to exhibit a strong affinity for inhibiting the enzyme tyrosinase . Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibitors are of significant interest in dermatological research for addressing hyperpigmentation disorders . Structural analogs of this compound have demonstrated potent antioxidant effects, including the ability to scavenge reactive oxygen species (ROS), which may contribute to their overall biological activity in cellular models . The compound's structure, featuring a 2-methoxybenzylidene substituent and a pyrrolidinyl propyl chain, is engineered to enhance properties such as lipophilicity for improved skin permeation in experimental settings . Researchers utilize this chemical as a tool to investigate mechanisms of skin depigmentation, cellular oxidative stress, and the structure-activity relationships of β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffolds . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or medical device. It is strictly not for diagnostic, therapeutic, or personal use. The buyer assumes all responsibility for confirming the compound's identity and purity prior to use.

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-23-14-7-3-2-6-13(14)12-15-17(22)20(18(24)25-15)11-8-16(21)19-9-4-5-10-19/h2-3,6-7,12H,4-5,8-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUAKUBXSDOHMS-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(2-methoxybenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by recent research findings.

Structure and Synthesis

The compound features a thiazolidin-4-one core, a structure known for its versatility in biological applications. The synthesis of thiazolidin-4-one derivatives often involves various methods, including condensation reactions and the use of specific catalysts to enhance yield and selectivity. Recent studies have highlighted innovative synthetic strategies that improve the efficiency of producing these compounds while maintaining their biological efficacy .

Anticancer Activity

Thiazolidin-4-one derivatives, including the target compound, have shown significant anticancer properties across various cancer cell lines. Research indicates that these compounds can inhibit cancer cell proliferation through multiple mechanisms:

  • Mechanism of Action : Thiazolidin-4-one derivatives often interact with DNA or inhibit key enzymes involved in cancer cell metabolism. For instance, they may act as inhibitors of topoisomerases or induce apoptosis in cancer cells .
  • Cell Lines Tested : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) .
  • Efficacy Metrics : The effectiveness of these compounds is often quantified using IC50 values, which measure the concentration required to inhibit cell viability by 50%. For instance, some derivatives have shown IC50 values as low as 0.11 µM against A2780 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Broad-Spectrum Activity : Thiazolidin-4-one derivatives have been tested against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. They demonstrate significant antibacterial activity with minimum inhibitory concentrations (MIC) often in the low µg/mL range .
  • Biofilm Inhibition : Some derivatives have shown promising results in inhibiting biofilm formation by pathogenic bacteria, which is crucial for preventing chronic infections. For example, certain thiazolidinones reduced biofilm formation by over 50% at specific concentrations .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidin-4-one derivatives are associated with several other biological activities:

  • Antidiabetic Properties : Some compounds within this class have demonstrated the ability to lower blood glucose levels by acting on insulin receptors or enhancing glucose uptake in cells .
  • Antioxidant Activity : Thiazolidinones have also been evaluated for their antioxidant potential, which is vital for mitigating oxidative stress-related diseases .

Case Studies

Recent studies provide compelling evidence regarding the biological activity of thiazolidinone derivatives:

  • Study on Anticancer Activity : A study focused on a series of thiazolidinone derivatives revealed that certain modifications increased their potency against A549 lung cancer cells significantly when compared to standard chemotherapeutic agents like cisplatin .
  • Antibacterial Study : Another investigation assessed the antibacterial efficacy of thiazolidinones against Staphylococcus aureus, highlighting their potential as alternatives to conventional antibiotics in treating resistant infections .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The presence of the methoxy group and the pyrrolidine moiety enhances its chemical reactivity and biological profile.

Biological Activities

  • Antitumor Activity :
    • Research indicates that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-5-(2-methoxybenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one have shown promising results in inhibiting the growth of cervical adenocarcinoma cells (HeLa) with low toxicity to normal liver cells .
  • Antimicrobial Properties :
    • Thiazolidinones have been reported to possess antimicrobial activity against a range of pathogens. The specific compound under discussion may exhibit similar properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anti-inflammatory Effects :
    • Compounds within this class have demonstrated anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant for diseases such as arthritis and other inflammatory disorders.

Case Studies

Several studies have explored the efficacy of thiazolidinone derivatives:

  • Cytotoxicity Studies : A study evaluating various thiazolidinone derivatives found that modifications at the benzylidene position significantly affected their cytotoxicity profiles. The compound with a 2-methoxybenzylidene substituent showed enhanced activity against specific cancer cell lines compared to its analogs .
  • Structure-Activity Relationship (SAR) : Investigating the SAR of thiazolidinones revealed that substituents like methoxy groups can influence both the potency and selectivity of these compounds against cancer cells. This insight is crucial for designing more effective therapeutic agents.

Potential Therapeutic Uses

The unique structure of this compound positions it as a potential candidate for various therapeutic applications:

  • Cancer Therapy : Given its antitumor activity, this compound could be further developed into a chemotherapeutic agent.
  • Antimicrobial Treatments : Its possible antimicrobial properties warrant exploration as a treatment option for infections caused by resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound shares structural similarities with other thiazolidinone derivatives but exhibits distinct features that influence its physicochemical and biological behavior. Below is a comparative analysis with key analogs:

Feature Target Compound Analog from
Benzylidene Substituent 2-Methoxybenzylidene (electron-donating, lipophilic) 4-Hydroxy-3-isopropylphenyl (polar, hydrogen-bonding capable)
Position 3 Substituent 3-Oxo-3-(pyrrolidin-1-yl)propyl (basic, enhances solubility via tertiary amine) o-Tolyl (aromatic, bulky) + propylimino (flexible aliphatic chain)
Thioxo Group Present at position 2 (increases electrophilicity) Absent; replaced by imino group (alters reactivity)
Molecular Weight Estimated ~435 g/mol (calculated) 394.2 g/mol (calculated), 395.2 g/mol (observed)
Synthetic Yield Not reported in provided evidence 24% (moderate, indicates challenging synthesis)

Key Findings from Comparative Studies

The pyrrolidinyl group introduces basicity, which may improve solubility in physiological conditions compared to the nonpolar o-tolyl substituent in the analog .

The 4-hydroxy-3-isopropylphenyl group in the analog may confer antioxidant properties, which are absent in the target compound due to its methoxy substituent .

The lower yield (24%) reported for the analog suggests that introducing bulky substituents (e.g., isopropyl) may hinder reaction efficiency, whereas the target compound’s pyrrolidinyl group might offer better synthetic accessibility.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-5-(2-methoxybenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolidinone core via condensation of thioamide derivatives with α,β-unsaturated carbonyl compounds.
  • Step 2 : Introduction of the 3-oxo-3-(pyrrolidin-1-yl)propyl group through alkylation or nucleophilic substitution.
  • Step 3 : Z-selective benzylidene formation using 2-methoxybenzaldehyde under basic conditions (e.g., KOH in ethanol) .
  • Purification : Recrystallization from DMF-ethanol mixtures or column chromatography for higher purity .

Key reagents : Thioamides, aldehydes, pyrrolidine derivatives, and solvents like ethanol or DMF.

Q. How can the structure and purity of this compound be confirmed experimentally?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify Z-configuration of the benzylidene group and substitution patterns .
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational tools aid in predicting the biological activity of this compound?

  • Molecular docking : Simulate interactions with targets like PPAR-γ or EGFR using AutoDock Vina .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed activity to guide analog design .
  • ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural analogs : Compare activity of derivatives (e.g., varying pyrrolidine substituents) to isolate critical pharmacophores .

Q. How does the pyrrolidin-1-yl group influence the compound’s reactivity and stability?

  • pH-dependent stability : The tertiary amine in pyrrolidine may protonate under acidic conditions, altering solubility and degradation pathways. Stability studies (e.g., 1H NMR in buffered solutions) can identify optimal storage conditions .
  • Chelation potential : The pyrrolidine nitrogen may coordinate metal ions, affecting catalytic or redox properties. Spectrophotometric titration with Fe³⁺/Cu²⁺ can test this .

Q. What advanced techniques optimize synthetic yield and selectivity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves Z/E selectivity via controlled heating .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility for large-scale synthesis .
  • Catalyst screening : Test palladium or organocatalysts for key steps like Suzuki couplings or asymmetric alkylation .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Core modifications : Synthesize analogs with varied substituents on the benzylidene or pyrrolidine groups.
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups .
  • Data analysis : Use multivariate regression to correlate structural features (e.g., steric bulk, electronic effects) with activity .

Q. What analytical methods track reaction progress and byproduct formation?

  • TLC : Monitor intermediates using silica plates and UV visualization .
  • In situ FTIR : Detect carbonyl or thione group transformations in real time .
  • GC-MS : Identify volatile byproducts during reflux steps .

Q. How to assess the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) and analyze degradation via HPLC .
  • Plasma stability : Incubate with rat plasma and quantify parent compound remaining using LC-MS .

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